Molecular Weight and Physicochemical Divergence: 6-Chloro vs. 6-Fluoro, 6-Bromo, 5-Chloro, and 5,6-Dichloro Analogs
The 6-chloro compound (MW 168.58 g·mol⁻¹) occupies a distinct molecular weight and lipophilicity space relative to its closest halogen analogs . The 6-fluoro analog (CAS 136888-22-7) has MW 152.13 g·mol⁻¹ and a predicted LogP of 0.85, while the 6-bromo variant (CAS 1190319-62-0) carries MW ~215 g·mol⁻¹ [1]. The 5-chloro positional isomer (CAS 136888-08-9) shares identical molecular formula and MW but differs in the ring position of the chlorine substituent, altering the electronic distribution across the bicyclic system. The 5,6-dichloro analog (CAS 136888-26-1, MW 203.02 g·mol⁻¹) adds a second chlorine that further modulates reactivity . These differences directly affect chromatographic retention, membrane permeability predictions, and formulation behavior.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and predicted LogP |
|---|---|
| Target Compound Data | MW = 168.58; 1 HBD (lactam NH), up to 3 HBA (C=O, pyridine N, Cl); LogP predicted ~1.0–1.5 (estimated from analog data) |
| Comparator Or Baseline | 6-Fluoro: MW = 152.13, LogP = 0.85 [1]; 6-Bromo: MW ≈ 215; 5-Chloro: MW = 168.58 (positional isomer); 5,6-Dichloro: MW = 203.02; Unsubstituted parent: MW = 134.14 |
| Quantified Difference | ΔMW vs. 6-F: +16.45 g·mol⁻¹; vs. 6-Br: –46 g·mol⁻¹; vs. unsubstituted: +34.44 g·mol⁻¹; vs. 5,6-diCl: –34.44 g·mol⁻¹ |
| Conditions | Calculated and vendor-reported physicochemical data; LogP values from computational prediction |
Why This Matters
The 168.58 Da molecular weight places 6-chloropyrrolo[3,2-b]pyridin-2-one in a favorable range for fragment-based drug discovery (MW < 200) while retaining a synthetic handle, unlike the unsubstituted scaffold which lacks derivatization potential.
- [1] ChemicalBook. 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 136888-22-7). Physicochemical Properties including predicted LogP = 0.8533. View Source
